molecular formula C25H21N3O B11649866 1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)-1H-benzimidazol-5-amine

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)-1H-benzimidazol-5-amine

Cat. No.: B11649866
M. Wt: 379.5 g/mol
InChI Key: UGDIFWIKOWHDAS-UHFFFAOYSA-N
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Description

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that features a benzodiazole core substituted with a methoxyphenyl group and a naphthylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-N-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is unique due to its specific combination of functional groups and its benzodiazole core. This unique structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)benzimidazol-5-amine

InChI

InChI=1S/C25H21N3O/c1-29-22-12-10-21(11-13-22)28-17-27-24-15-20(9-14-25(24)28)26-16-19-7-4-6-18-5-2-3-8-23(18)19/h2-15,17,26H,16H2,1H3

InChI Key

UGDIFWIKOWHDAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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